molecular formula C23H20N2 B2572588 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole CAS No. 618442-06-1

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole

Cat. No.: B2572588
CAS No.: 618442-06-1
M. Wt: 324.427
InChI Key: CRAFVFBHLRLVMP-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two phenyl groups and a 2,4-dimethylphenyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from readily available precursors. One common method involves the condensation of 2,4-dimethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an acid catalyst to yield the desired pyrazole derivative.

    Reaction Conditions: The cyclization reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated for several hours to ensure complete conversion of the hydrazone to the pyrazole.

    Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding pyrazole-3,5-diones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of dihydropyrazole derivatives.

    Substitution: The phenyl and dimethylphenyl groups attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole-3,5-diones, while reduction produces dihydropyrazoles.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various pyrazole derivatives with potential biological activity.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may be developed as an anticancer agent.

    Industry: In the materials science field, the compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.

    Pathways Involved: By inhibiting specific enzymes, the compound can disrupt key processes in cells, such as proliferation, apoptosis, and differentiation. This makes it a potential candidate for the treatment of diseases where these processes are dysregulated, such as cancer.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-phenyl-3,5-diphenyl-1H-pyrazole and 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole share structural similarities with this compound.

    Uniqueness: The presence of both phenyl and dimethylphenyl groups in this compound imparts unique chemical and biological properties. This structural arrangement may enhance its binding affinity to specific molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3,5-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2/c1-17-13-14-22(18(2)15-17)25-23(20-11-7-4-8-12-20)16-21(24-25)19-9-5-3-6-10-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAFVFBHLRLVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618442-06-1
Record name 1-(2,4-DIMETHYLPHENYL)-3,5-DIPHENYL-1H-PYRAZOLE
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